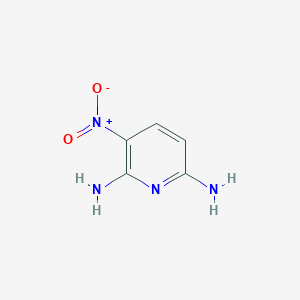

2,6-Diamino-3-nitropyridine

描述

属性

IUPAC Name |

3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEVSKPZTQIPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313072 | |

| Record name | 2,6-DIAMINO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-63-2 | |

| Record name | 3-Nitro-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3346-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003346632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3346-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-DIAMINO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Mode of Action

The mode of action of 2,6-Diamino-3-nitropyridine involves a series of chemical reactions. The HSO4- -NO2+ complex is proposed as the dominant active nitrating intermediate for the first time, which shows a low energy barrier for direct dinitration of this compound to 2,6-diamino-3,5-dinitropyridine.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the accompanied thermal effects cause the generation of undesirable pyridine-NHNO2 intermediate, which is difficult to be rearranged to yield 2,6-diamino-3,5-dinitropyridine, inhibiting the reaction and thus giving low this compound conversion. Therefore, the control of thermal effects and water content is crucial for the efficient action of this compound.

生化分析

Biochemical Properties

2,6-Diamino-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitration and reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in catalyzing or inhibiting specific biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to form hydrogen bonds and other non-covalent interactions is crucial for its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in metabolic pathways is crucial for understanding its overall biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

生物活性

2,6-Diamino-3-nitropyridine (DANP) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

DANP is a pyridine derivative characterized by two amino groups and a nitro group at specific positions on the pyridine ring. Its chemical structure facilitates various interactions with biological molecules, making it a candidate for antimicrobial and anticancer applications.

The biological activity of DANP is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with target molecules. The amino groups can participate in nucleophilic substitutions, while the nitro group can be reduced to an amino group under certain conditions. These interactions can modulate enzyme activities and receptor binding, influencing cellular processes such as cell cycle regulation and apoptosis.

Antimicrobial Activity

Research indicates that DANP exhibits antimicrobial properties against various pathogens. A study showed that DANP demonstrated significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of DANP against these microorganisms.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Anticancer Activity

DANP has also been investigated for its anticancer properties. In vitro studies have shown that it can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound appears to interfere with mitotic spindle formation, leading to apoptosis in p53-null cells.

Case Study: Anticancer Effects of DANP

A recent case study focused on the effects of DANP on MCF-7 cells. Treatment with 10 µM concentration resulted in:

- Cell Cycle Arrest : Significant accumulation in the G2/M phase.

- Apoptosis Induction : Increased markers of apoptosis were observed after 48 hours of treatment.

Table 2: Effects of this compound on Cell Cycle

| Concentration (µM) | G2/M Phase Accumulation (%) | Apoptosis Markers (Fold Increase) |

|---|---|---|

| 1 | 15 | 1.5 |

| 5 | 30 | 2.0 |

| 10 | 55 | 3.5 |

Toxicological Studies

While exploring the biological activity, it is crucial to consider the safety profile of DANP. Toxicological assessments indicate that at certain concentrations, DANP can act as a sensitizer, which raises concerns for its use in therapeutic applications.

Table 3: Sensitization Potential of this compound

| Concentration (w/v) | Sensitization Index (SI) |

|---|---|

| 0.25% | 3.4 |

| 0.5% | 3.4 |

| 1% | 5.3 |

科学研究应用

Biological Activities

DANP has been extensively studied for its potential biological activities, particularly:

- Antimicrobial Properties : Research indicates that DANP exhibits significant antimicrobial activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

The nitro group enhances its interaction with bacterial membranes, contributing to its efficacy.

- Anticancer Activity : In vitro studies have demonstrated that DANP can inhibit the growth of cancer cells. The following table summarizes its effectiveness against different cancer cell lines:

| Cancer Cell Line | GI50 (μM) |

|---|---|

| Melanoma (A375-C5) | 0.24 - 0.45 |

| Breast Adenocarcinoma (MCF-7) | 0.17 - 0.45 |

| Non-Small Cell Lung Cancer (NCI-H460) | 0.20 - 0.50 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells by disrupting mitotic processes .

Industrial Applications

DANP is utilized in several industrial applications:

- Synthesis of Dyes and Pigments : The compound serves as a precursor in the production of various dyes due to its ability to form stable colored complexes.

- Pharmaceutical Intermediates : Ongoing research explores its role as an intermediate in drug development, particularly for compounds targeting microbial infections and cancer .

Case Studies

Recent investigations have focused on the structure-activity relationships (SAR) of DANP analogs:

- Analog Evaluation : Various synthesized analogs have shown differing levels of growth inhibition across cancer cell lines, indicating that structural modifications can enhance potency while reducing toxicity to non-tumor cells.

- Mechanistic Insights : Studies have revealed that specific modifications to DANP can improve selectivity against tumor cells, suggesting pathways for developing more effective anticancer agents .

相似化合物的比较

Electronic and Reactivity Profiles

- This compound: The electron-donating amino groups increase the electron density of the pyridine ring, facilitating electrophilic substitution at the 4-position. The nitro group directs further functionalization via reduction to amines or coupling reactions .

- 2,6-Dimethyl-3-nitropyridine : Methyl groups are weakly electron-donating, stabilizing the ring and enabling reactions such as nitration or halogenation. Its nitro group enhances stability, making it suitable for high-temperature industrial processes .

- 2,6-Dichloro-3-nitropyridine : Chlorine atoms are strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution. This compound is pivotal in synthesizing heterocyclic pharmaceuticals, including impurities like Flupirtine Impurity H .

Physicochemical Properties

- Solubility: The amino groups in this compound enhance water solubility compared to the hydrophobic methyl and chloro analogs.

- Stability: Chloro and nitro substituents in 2,6-dichloro-3-nitropyridine confer thermal stability, whereas the amino groups in the diamino derivative may increase susceptibility to oxidation .

准备方法

Preparation of 2,6-Dichloro-3-nitropyridine

Method: Nitration of 2,6-Dichloropyridine

- Reagents: Concentrated sulfuric acid and concentrated nitric acid.

- Procedure: 2,6-Dichloropyridine is slowly added to concentrated sulfuric acid at 20–25 °C. Then, concentrated nitric acid (98%) is added slowly, keeping the temperature below 50 °C. The mixture is heated at 100–105 °C for 5 hours.

- Work-up: After completion (monitored by TLC), the reaction mixture is cooled to 50 °C and poured into ice water to precipitate the product.

- Yield and Purity: The isolated 2,6-dichloro-3-nitropyridine is obtained with a yield of approximately 75.4% and GC purity of 99.5%.

| Parameter | Details |

|---|---|

| Starting material | 2,6-Dichloropyridine (25.0 g) |

| Sulfuric acid | Concentrated, temperature 20–25 °C |

| Nitric acid | 75.0 g (98%), temperature <50 °C |

| Reaction temperature | 100–105 °C for 5 hours |

| Yield | 75.38% |

| Purity (GC) | 99.5% |

Ammonolysis to 2-Amino-6-chloro-3-nitropyridine

Method: Ammonolysis of 2,6-Dichloro-3-nitropyridine

- Reagents: Aqueous ammonia solution (25%) in methanol.

- Procedure: 2,6-Dichloro-3-nitropyridine is dissolved in methanol at room temperature. Aqueous ammonia is added, and the reaction mixture is heated to 35–40 °C for 2 hours.

- Work-up: After reaction completion, the mixture is cooled to 20 °C, and the product is filtered, washed with methanol, and dried.

- Yield and Purity: The 2-amino-6-chloro-3-nitropyridine is obtained with good purity suitable for subsequent steps.

| Parameter | Details |

|---|---|

| Starting material | 2,6-Dichloro-3-nitropyridine (25.0 g) |

| Solvent | Methanol (50 mL) |

| Ammonia solution | 25% aqueous ammonia (12.2 mL) |

| Reaction temperature | 35–40 °C |

| Reaction time | 2 hours |

| Work-up | Filtration and methanol wash |

Reduction to 2,6-Diamino-3-nitropyridine

The final step involves reduction of nitro groups to amino groups or conversion of intermediates to the diamino derivative.

- Reducing agents: Metallic reducing agents such as stannous chloride dihydrate in concentrated hydrochloric acid.

- Conditions: Reaction carried out at 25–80 °C, preferably 30–40 °C.

- Work-up: The product is isolated by neutralization and filtration.

- Notes: The dihydrochloride salt intermediate may be neutralized with aqueous ammonia to precipitate the free diamino compound.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitration | 2,6-Dichloropyridine | H2SO4 + HNO3, 100–105 °C, 5 h | 2,6-Dichloro-3-nitropyridine | 75.4 | 99.5 (GC) |

| Ammonolysis | 2,6-Dichloro-3-nitropyridine | 25% NH3 in MeOH, 35–40 °C, 2 h | 2-Amino-6-chloro-3-nitropyridine | Not stated | High |

| Methoxylation (optional) | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide in MeOH, 25–30 °C, 4–5 h | 2-Amino-3-nitro-6-methoxypyridine | 86.5 | 99.0 (HPLC) |

| Reduction | 2-Amino-6-methoxy-3-nitropyridine | SnCl2·2H2O in HCl, 25–80 °C | 2,3-Diamino-6-methoxypyridine (analogous) | ~90 | >99 |

Note: The exact reduction to this compound follows similar principles, adjusting for the absence of methoxy groups.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6-diamino-3-nitropyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration and amination steps. For example, nitration of diaminopyridine precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions like over-nitration . Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95% by HPLC). Reaction time and temperature must be tightly controlled to avoid decomposition, as noted in studies on analogous pyridine derivatives .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Safety protocols include using fume hoods to prevent inhalation (due to H335 hazard) and wearing nitrile gloves to avoid skin contact (H315/H319 risks). Emergency measures for accidental exposure align with GHS guidelines: rinse eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. What analytical techniques are recommended for characterizing this compound’s structural and thermal properties?

- Methodological Answer : Use FT-IR to confirm nitro (1520–1350 cm⁻¹) and amino (3450–3300 cm⁻¹) functional groups. Differential scanning calorimetry (DSC) reveals thermal stability, with decomposition onset temperatures typically >200°C for nitroaminopyridines . Purity can be quantified via HPLC with a C18 column and UV detection at 254 nm .

Q. How does this compound compare to structurally similar nitroaminopyridines in terms of stability and reactivity?

- Methodological Answer : The meta-nitro substitution in this compound reduces steric hindrance compared to ortho-substituted analogs, enhancing solubility in polar solvents like DMSO. However, the electron-withdrawing nitro group increases susceptibility to nucleophilic attack at the pyridine ring, necessitating inert atmospheres during reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported decomposition pathways of this compound under varying conditions?

- Methodological Answer : Conflicting data on decomposition (e.g., exothermic vs. endothermic profiles) may arise from impurities or differing heating rates in DSC. Controlled studies under nitrogen vs. air atmospheres show that oxidative degradation pathways dominate above 250°C, producing NOₓ and CO gases, while anaerobic conditions favor ring-opening reactions .

Q. How can computational modeling (e.g., DFT) predict the energetic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can estimate detonation velocity (D) and pressure (P) by analyzing bond dissociation energies (BDEs) and crystal packing. For example, substituting amino groups with methylenedioxy moieties increases density by 8–12%, correlating with improved detonation performance .

Q. What strategies mitigate crystallization challenges during scale-up synthesis of this compound?

- Methodological Answer : Seeding with pre-formed crystals and slow cooling rates (1–2°C/min) in ethanol/water mixtures enhance crystal uniformity. Coating agents like polyvinylpyrrolidone (PVP) reduce agglomeration, as demonstrated in studies on analogous nitroaromatic compounds .

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。